2-Ethoxy-4-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of 2-methoxyphenol with ethyl chloroacetate to form an ester intermediate. This intermediate is then reacted with hydrazine hydrate to form a carbohydrazide derivative. The final step involves the reaction of this derivative with 4-chlorobenzoic acid under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Ethoxy-4-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its unique structural features .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-4-(2-((4-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: Similar structure but with different substituents, leading to variations in chemical and biological properties.
2-Ethoxy-4-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate: Another structurally related compound with potential differences in reactivity and applications.
Uniqueness
The uniqueness of 2-Ethoxy-4-(2-((2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a valuable compound for various research applications.
Properties
CAS No. |
765312-07-0 |
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Molecular Formula |
C25H23ClN2O6 |
Molecular Weight |
482.9 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C25H23ClN2O6/c1-3-32-23-14-17(8-13-22(23)34-25(30)18-9-11-19(26)12-10-18)15-27-28-24(29)16-33-21-7-5-4-6-20(21)31-2/h4-15H,3,16H2,1-2H3,(H,28,29)/b27-15+ |
InChI Key |
FKZUSAUFHIZBRK-JFLMPSFJSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2OC)OC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2OC)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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